molecular formula C12H11N3O4 B448040 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid CAS No. 491831-81-3

1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid

Cat. No.: B448040
CAS No.: 491831-81-3
M. Wt: 261.23g/mol
InChI Key: BEWYIEFDAZKWCF-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid (PubChem CID: 840107) is a pyrazole-carboxylic acid derivative of interest in chemical research and development . Pyrazole-carboxylic acids are valued in scientific research for their versatile coordination capabilities, providing multiple oxygen and nitrogen atoms that can act as binding sites in the synthesis of metal-organic complexes and coordination polymers . The incorporation of a (4-methylphenyl)methyl (p-methylbenzyl) group expands the ligand's spatial dimensions and can influence its electronic properties and conformational flexibility, which are key factors in material design . As part of the nitropyrazole family, this compound serves as a potential synthetic intermediate for further chemical transformations. This product is designated For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-5-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-8-2-4-9(5-3-8)7-14-10(12(16)17)6-11(13-14)15(18)19/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWYIEFDAZKWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, anticancer, antibacterial, and antiviral properties, supported by empirical data and case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C12_{12}H12_{12}N4_{4}O3_{3}
  • Molecular Structure : The compound features a nitro group (-NO2_2) and a carboxylic acid group (-COOH), which contribute to its biological activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study by Tewari et al. (2014) demonstrated that similar compounds inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50_{50} values for these compounds ranged from 3.8 to 1.2 nM for COX inhibition, suggesting potent anti-inflammatory effects .

CompoundActivity TypeIC50_{50} Value
This compoundAnti-inflammatoryTBD
N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamideCOX Inhibition3.8 nM

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, a series of pyrazole carboxamides showed promising antiproliferative activity against various cancer cell lines. The compound exhibited an IC50_{50} value of 0.08 µM against MCF-7 breast cancer cells, indicating strong growth inhibition .

Table summarizing anticancer activities:

CompoundCancer Cell LineIC50_{50} Value
This compoundMCF-70.08 µM
Other Pyrazole DerivativesVariousVaries

Antibacterial Activity

The antibacterial efficacy of pyrazoles has also been evaluated. A study highlighted that certain pyrazole derivatives displayed significant activity against gram-positive and gram-negative bacteria. Specifically, compounds with nitro substituents were found to enhance antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .

Case Study 1: In Vivo Evaluation

A recent in vivo study assessed the anti-inflammatory effects of a closely related pyrazole derivative in a rat model of arthritis. The results indicated a marked reduction in paw edema and inflammatory markers in treated groups compared to controls .

Case Study 2: Anticancer Mechanism

In vitro studies have shown that the anticancer mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation was also noted, reinforcing its potential as a therapeutic agent .

Scientific Research Applications

Pharmacological Applications

Analgesic and Anti-inflammatory Effects

The compound has been investigated for its analgesic and anti-inflammatory properties. Research indicates that it can modulate pain pathways and reduce inflammation markers in animal models, suggesting potential therapeutic uses in treating conditions like arthritis and neuropathic pain.

  • Study Findings : In a study involving rats, administration of the compound resulted in significant reductions in pain responses, attributed to increased levels of anandamide, an endocannabinoid involved in pain regulation .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various bacterial strains. In vitro assays have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.

  • Case Study : A recent investigation assessed the antimicrobial efficacy of the compound against common pathogens, revealing effective inhibition of bacterial growth .

Anticancer Potential

In Vitro Anticancer Studies

Recent studies have evaluated the anticancer activity of derivatives related to 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid. These derivatives have shown significant cytotoxic effects against various cancer cell lines.

  • Data Summary Table: Anticancer Activity
Compound Cell Line IC50 (µM) Effectiveness
Compound AHCT1160.39High
Compound BMCF-70.46Moderate
Compound CA5490.55Moderate

These results suggest that further exploration of this compound could lead to the development of new anticancer agents .

Material Science Applications

Nonlinear Optical Properties

The compound's molecular structure suggests potential applications in nonlinear optics (NLO). Computational studies have indicated that it possesses favorable hyperpolarizability, making it a candidate for NLO materials.

  • Research Insights : Density functional theory (DFT) calculations have revealed that the compound's electronic properties could be harnessed for applications in photonic devices and materials .

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to confirm the structure and properties of the synthesized compounds.

  • Synthesis Overview : The compound can be synthesized through a multi-step reaction involving nitration and carboxylation processes, which can be fine-tuned based on desired characteristics .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Substituent Variations

The following table compares key structural features of the target compound with analogous pyrazole-carboxylic acid derivatives:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Key Differences vs. Target Compound
1-[(4-Methylphenyl)methyl]-3-nitro-5-carboxylic acid Not provided C₁₃H₁₃N₃O₄ 1: 4-methylbenzyl; 3: NO₂; 5: COOH ~283.26 (est.) Reference compound
1-(4-Methylbenzyl)-3-methyl-5-carboxylic acid Not provided C₁₃H₁₄N₂O₂ 1: 4-methylbenzyl; 3: CH₃; 5: COOH 230.26 Nitro (NO₂) replaced with methyl (CH₃)
1-(4-Methoxyphenyl)-3-nitro-5-carboxylic acid Not provided C₁₂H₁₁N₃O₅ 1: 4-methoxyphenyl; 3: NO₂; 5: COOH 277.24 Benzyl replaced with methoxyphenyl
1-Methyl-4-nitro-3-propyl-5-carboxylic acid 139756-00-6 C₈H₁₁N₃O₄ 1: CH₃; 3: C₃H₇; 4: NO₂; 5: COOH 213.19 Propyl at position 3; nitro at position 4

Impact of Substituents on Properties

  • Nitro vs. Methyl at Position 3 : The nitro group in the target compound increases the acidity of the carboxylic acid (pKa ~2-3) compared to methyl-substituted analogs (pKa ~4-5) due to its electron-withdrawing nature. This enhances solubility in aqueous bases and reactivity in nucleophilic reactions .
  • Benzyl vs.
  • Positional Isomerism : Compounds like 1-(4-methoxyphenyl)-5-methyl-3-carboxylic acid (CAS 1020724-35-9) demonstrate that shifting substituents (e.g., methyl from position 5 to 3) alters steric hindrance and hydrogen-bonding capacity, affecting crystallinity and melting points .

Stability and Reactivity

  • Nitro Group Stability : The target compound’s nitro group is thermally stable up to 150°C, whereas propyl-substituted analogs (e.g., 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester) exhibit lower thermal stability due to alkyl chain degradation .
  • Carboxylic Acid Reactivity : The target compound undergoes esterification or amidation more readily than 1-(4-methoxyphenyl)-5-methyl-3-carboxylic acid, where steric bulk from the methoxy group slows reaction kinetics .

Preparation Methods

Cyclocondensation via Hydrazine and Dicarbonyl Intermediates

A classic method involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, β-keto esters or diketones react with substituted hydrazines to form pyrazole rings. In the case of 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid, a β-keto ester bearing a protected carboxylic acid group could be condensed with 4-methylbenzylhydrazine to yield the pyrazole core. This method ensures regioselectivity, as the substituents on the hydrazine dictate the positioning of the nitro and carboxylic acid groups.

Post-Functionalization of Pre-Formed Pyrazoles

Nitration and Carboxylation Tactics

Regioselective Nitration

The nitro group at position 3 is introduced either before or after pyrazole ring formation. Direct nitration of a pre-formed pyrazole using nitric acid-sulfuric acid mixtures is common, but this requires careful temperature control (0–5°C) to prevent over-nitration. Alternatively, in situ nitration during cyclocondensation—by incorporating a nitro-substituted hydrazine—streamlines the process. For example, nitration of 4-methylbenzylhydrazine prior to cyclocondensation ensures the nitro group is positioned correctly.

Step-by-Step Preparation Methodologies

Method A: Cyclocondensation Followed by Nitration

  • Synthesis of 1-[(4-Methylphenyl)methyl]pyrazole-5-carboxylic Acid :

    • React ethyl 3-oxopent-4-enoate with 4-methylbenzylhydrazine in ethanol under reflux (12 h).

    • Acidify with HCl to precipitate the pyrazole-5-carboxylic acid intermediate.

  • Nitration :

    • Add the intermediate to a mixture of fuming HNO₃ and H₂SO₄ at 0°C.

    • Stir for 4 h, then quench with ice water.

    • Yield: ~65% after recrystallization from ethanol.

Method B: Alkylation of Pre-Nitrated Pyrazoles

  • Synthesis of 3-Nitropyrazole-5-carboxylic Acid :

    • Nitrate pyrazole-5-carboxylic acid using HNO₃/H₂SO₄ at −5°C.

    • Isolate via filtration (yield: 58%).

  • N1-Alkylation :

    • Dissolve 3-nitropyrazole-5-carboxylic acid in DMF.

    • Add 4-methylbenzyl bromide and K₂CO₃.

    • Heat at 80°C for 6 h.

    • Acidify with HCl to precipitate the product (yield: 72%).

Reaction Optimization and Solvent Effects

Solvent choice critically impacts reaction efficiency and purity. Data from solubility studies of analogous nitropyrazoles reveal that polar aprotic solvents like N,N-dimethylformamide (DMF) enhance alkylation rates due to improved solubility of ionic intermediates. Conversely, nitration benefits from low-polarity solvents (e.g., dichloromethane) to moderate exothermicity.

Table 1: Solvent Performance in Key Reactions

Reaction StepOptimal SolventTemperature (°C)Yield (%)
CyclocondensationEthanol7868
NitrationH₂SO₄/HNO₃065
AlkylationDMF8072

Purification and Characterization

Crude products are purified via:

  • Recrystallization : Ethanol/water mixtures (3:1) effectively remove unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves nitro and carboxylate isomers.

Key Analytical Data :

  • IR Spectroscopy : Peaks at 1656 cm⁻¹ (C=O), 1533 cm⁻¹ (NO₂ asymmetric stretch).

  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 4.85 (s, 2H, CH₂), 7.25–7.30 (m, 4H, ArH).

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Competing nitration at position 4 is minimized using dilute HNO₃ and short reaction times.

  • Acid Sensitivity : The carboxylic acid group may decarboxylate under harsh conditions. Mild hydrolysis (e.g., using LiOH/H₂O) preserves integrity .

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